molecular formula C12H18N2O3 B14351765 Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- CAS No. 99506-29-3

Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)-

Cat. No.: B14351765
CAS No.: 99506-29-3
M. Wt: 238.28 g/mol
InChI Key: OAPORFBOKMJGAS-UHFFFAOYSA-N
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Description

Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- is a complex organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are known for their versatile applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- typically involves the reaction of cyclopentanone with morpholine and formic acid under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and formylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- can undergo various chemical reactions including:

    Oxidation: Conversion to corresponding oxides or other oxidized products.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for therapeutic properties or as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- exerts its effects would involve interactions with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- might include other formamide derivatives with different substituents or structural variations.

Uniqueness

The uniqueness of this compound could be attributed to its specific structural features, such as the presence of the cyclopentylidene and morpholinyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

99506-29-3

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

N-(1-cyclopentylidene-2-morpholin-4-yl-2-oxoethyl)formamide

InChI

InChI=1S/C12H18N2O3/c15-9-13-11(10-3-1-2-4-10)12(16)14-5-7-17-8-6-14/h9H,1-8H2,(H,13,15)

InChI Key

OAPORFBOKMJGAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C(=O)N2CCOCC2)NC=O)C1

Origin of Product

United States

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